molecular formula C11H7BrN2O3 B4852584 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

Cat. No.: B4852584
M. Wt: 295.09 g/mol
InChI Key: AUGCKRROZYJYHQ-LREOWRDNSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a chemical compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves the following steps:

    Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce a bromine atom at the 6-position.

    Formation of the Enamide: The brominated benzodioxole is then reacted with acrylonitrile under specific conditions to form the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reaction with acrylonitrile in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety and the cyano group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is unique due to its specific combination of a brominated benzodioxole moiety and a cyano group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-10-9(16-5-17-10)2-6(8)1-7(4-13)11(14)15/h1-3H,5H2,(H2,14,15)/b7-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCKRROZYJYHQ-LREOWRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Reactant of Route 2
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

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